molecular formula C11H10IN3 B8162100 4-(Azetidin-1-yl)-6-iodoquinazoline

4-(Azetidin-1-yl)-6-iodoquinazoline

Cat. No.: B8162100
M. Wt: 311.12 g/mol
InChI Key: LVHWWQSKFDSHHQ-UHFFFAOYSA-N
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Description

4-(Azetidin-1-yl)-6-iodoquinazoline is a halogenated quinazoline derivative characterized by an azetidine ring at the 4-position and an iodine atom at the 6-position of the quinazoline core. Quinazolines are heterocyclic compounds with a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring. They are widely studied for their pharmacological properties, including kinase inhibition, anticancer activity, and applications in organic synthesis .

Properties

IUPAC Name

4-(azetidin-1-yl)-6-iodoquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10IN3/c12-8-2-3-10-9(6-8)11(14-7-13-10)15-4-1-5-15/h2-3,6-7H,1,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVHWWQSKFDSHHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C2=NC=NC3=C2C=C(C=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10IN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Azetidin-1-yl)-6-iodoquinazoline typically involves the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors such as anthranilic acid derivatives with formamide or its equivalents.

    Introduction of the Iodine Atom: The iodine atom can be introduced via electrophilic iodination using reagents like iodine monochloride or N-iodosuccinimide.

    Formation of the Azetidine Ring: The azetidine ring can be introduced through nucleophilic substitution reactions involving azetidine derivatives and appropriate leaving groups on the quinazoline core.

Industrial Production Methods

Industrial production of 4-(Azetidin-1-yl)-6-iodoquinazoline may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(Azetidin-1-yl)-6-iodoquinazoline can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.

    Oxidation and Reduction: The quinazoline core can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.

    Cyclization Reactions: The azetidine ring can participate in cyclization reactions to form more complex ring systems.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the iodine atom.

Scientific Research Applications

4-(Azetidin-1-yl)-6-iodoquinazoline has several scientific research applications:

    Medicinal Chemistry: It serves as a precursor for the synthesis of biologically active molecules, including potential anticancer and antimicrobial agents.

    Chemical Biology: The compound can be used as a probe to study biological pathways and molecular interactions.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(Azetidin-1-yl)-6-iodoquinazoline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The azetidine ring and quinazoline core can engage in hydrogen bonding, π-π stacking, and other interactions with target molecules, influencing their function.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The pharmacological and physicochemical properties of quinazoline derivatives are highly dependent on substituents at the 4- and 6-positions. Below is a comparative analysis of key analogs:

Compound 4-Position Substituent 6-Position Substituent Key Features
4-(Azetidin-1-yl)-6-iodoquinazoline Azetidin-1-yl Iodine Enhanced steric bulk; potential for selective kinase or receptor modulation.
4-Chloro-6-iodoquinazoline Chlorine Iodine Simpler halogen substitution; lower solubility but higher stability .
4-[3-Chloro-4-(3-fluorobenzyloxy)phenylamino]-6-iodoquinazoline Substituted phenylamino group Iodine Bulky aromatic substituent; likely improved receptor binding but reduced bioavailability .
TLR7-9 Antagonist Derivatives Morpholin-4-yl/tetrahydropyrazolo[4,3-c]pyridin-1-yl Variable Complex substituents for TLR antagonism; optimized for treating autoimmune diseases .

Biological Activity

Overview of 4-(Azetidin-1-yl)-6-iodoquinazoline

4-(Azetidin-1-yl)-6-iodoquinazoline is a synthetic compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. Its structure suggests that it may interact with various biological targets, making it a candidate for drug development.

Anticancer Properties

Research indicates that compounds similar to 4-(Azetidin-1-yl)-6-iodoquinazoline exhibit significant anticancer activity. In vitro studies have shown that quinazoline derivatives can inhibit the proliferation of cancer cells by targeting specific signaling pathways involved in cell growth and survival.

Key Findings:

  • Mechanism of Action: Quinazolines often act as inhibitors of tyrosine kinases, which play a crucial role in the signaling pathways that regulate cell division and survival. This inhibition can lead to apoptosis (programmed cell death) in cancer cells.
  • Case Study: A study on related quinazoline derivatives demonstrated their effectiveness against various cancer cell lines, including breast and lung cancer cells, showing IC50 values in the low micromolar range.

Antimicrobial Activity

Some studies suggest that 4-(Azetidin-1-yl)-6-iodoquinazoline may possess antimicrobial properties. The presence of iodine in its structure could enhance its activity against certain bacterial strains.

Research Insights:

  • In Vitro Testing: Compounds with similar structures have been tested against Gram-positive and Gram-negative bacteria, showing varying degrees of antibacterial activity.
  • Potential Applications: This antimicrobial effect could be explored further for developing new antibiotics or adjunct therapies for existing infections.

Neuroprotective Effects

Emerging research indicates that quinazoline derivatives may also have neuroprotective properties. These effects are hypothesized to stem from their ability to modulate neurotransmitter systems and reduce oxidative stress.

Evidence:

  • Neuroprotection Studies: Preliminary studies suggest that these compounds can protect neuronal cells from damage induced by neurotoxic agents.
  • Mechanistic Insights: The neuroprotective mechanisms may involve the inhibition of inflammatory pathways and enhancement of antioxidant defenses.

Data Table: Biological Activities of 4-(Azetidin-1-yl)-6-iodoquinazoline

Biological ActivityActivity TypeReference Study
AnticancerInhibition of cell proliferation
AntimicrobialActivity against bacterial strains
NeuroprotectiveProtection against neurotoxicity

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